(E)-2-(2-Tosylhydrazono)acetyl chloride
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Overview
Description
(E)-2-(2-Tosylhydrazono)acetyl chloride is a chemical compound with the molecular formula C9H9ClN2O3S and a molecular weight of 260.7 g/mol . It is also known by several other names, including Benzenesulfonic acid, 4-methyl-, (2-chloro-2-oxoethylidene)hydrazide . This compound is characterized by its unique structure, which includes a glyoxylyl chloride moiety and a p-toluenesulfonylhydrazone group.
Preparation Methods
The synthesis of (E)-2-(2-Tosylhydrazono)acetyl chloride typically involves the reaction of glyoxylic acid chloride with p-toluenesulfonylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
(E)-2-(2-Tosylhydrazono)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Condensation Reactions: The hydrazone group can react with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-2-(2-Tosylhydrazono)acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-Tosylhydrazono)acetyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
(E)-2-(2-Tosylhydrazono)acetyl chloride can be compared with other similar compounds, such as:
- Glyoxylic acid chloride tosylhydrazone
- This compound
- Benzenesulfonic acid, 4-methyl-, (2-chloro-2-oxoethylidene)hydrazide
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCAVDYGRHYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720772 |
Source
|
Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14661-69-9 |
Source
|
Record name | 4-Methylbenzenesulfonic acid 2-(2-chloro-2-oxoethylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14661-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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